Product packaging for (E)-2-Methyl-5-(2-nitrovinyl)thiazole(Cat. No.:)

(E)-2-Methyl-5-(2-nitrovinyl)thiazole

Cat. No.: B8057027
M. Wt: 170.19 g/mol
InChI Key: QRHIEOMRLINTLL-NSCUHMNNSA-N
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Description

Significance of the Thiazole (B1198619) Core in Medicinal Chemistry and Heterocyclic Science

The thiazole ring, a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom, is a cornerstone in the architecture of numerous biologically active molecules. sapub.orgnih.govresearchgate.net Its structural rigidity, coupled with its capacity for diverse substitutions, allows for the fine-tuning of physicochemical properties and biological activities. The thiazole nucleus is a fundamental component of many synthetic compounds and is present in a number of clinically approved drugs, demonstrating a wide array of pharmacological effects including antimicrobial, antifungal, anti-inflammatory, and anticancer activities. sapub.orgnih.gov The versatility of the thiazole scaffold has made it a subject of intense research, leading to the development of a vast library of derivatives with significant therapeutic potential. sapub.orgnih.govresearchgate.net

Overview of (E)-2-Methyl-5-(2-nitrovinyl)thiazole within the Context of Bioactive Heterocycles

This compound is a molecule that synergistically combines the established biological relevance of the thiazole ring with the potent bioactivity of the nitrovinyl group. The "(E)" designation refers to the stereochemistry of the double bond, indicating that the substituents are on opposite sides, which can significantly influence the molecule's interaction with biological targets.

The synthesis of this compound is conceptually rooted in the Henry reaction , a classic carbon-carbon bond-forming reaction. wikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of a nitroalkane (in this case, nitroethane) with an aldehyde (2-methyl-5-formylthiazole) in the presence of a base. wikipedia.orgorganic-chemistry.org Subsequent dehydration of the resulting nitro-alcohol would yield the target nitrovinyl compound. The preparation of the precursor, 2-methyl-5-formylthiazole, can be achieved through various synthetic routes, including the oxidation of the corresponding alcohol or the reduction of a carboxylic acid derivative.

While specific, in-depth research on the biological activities of this compound is not extensively documented in publicly available literature, its structural components strongly suggest potential as a bioactive agent, particularly in the antimicrobial and antifungal arenas. The exploration of such hybrid molecules is a promising avenue in the quest for new and effective therapeutic compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2O2S B8057027 (E)-2-Methyl-5-(2-nitrovinyl)thiazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-[(E)-2-nitroethenyl]-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S/c1-5-7-4-6(11-5)2-3-8(9)10/h2-4H,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHIEOMRLINTLL-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(S1)/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Chemical Transformations of E 2 Methyl 5 2 Nitrovinyl Thiazole

General Reactivity Patterns of the Thiazole (B1198619) Ring System

The thiazole ring is an aromatic heterocycle containing sulfur and nitrogen atoms, which bestows upon it a unique electronic profile and a diverse range of reactivity. nih.gov Its aromaticity lends it stability, while the heteroatoms influence the electron density at various positions within the ring. rsc.org

Thiazoles can undergo electrophilic substitution reactions, with the substitution pattern being dependent on the substituents already present on the ring. nih.gov Theoretical calculations of π-electron density show that the C5 position is the most electron-rich, making it the primary site for electrophilic attack, followed by the C4 position. mdpi.com The presence of the 2-methyl group in the target compound is expected to further activate the ring towards electrophilic substitution.

Common electrophilic substitution reactions for thiazoles include:

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). nih.gov

Nitration: Achieved with a mixture of nitric and sulfuric acids. nih.govrsc.org

Friedel-Crafts Acylation: This reaction can occur in the presence of a Lewis acid catalyst. nih.gov

Reaction TypeReagentsTypical Position of Substitution
HalogenationNBS, NCSC5
NitrationHNO₃, H₂SO₄C5
Friedel-Crafts AcylationAcyl halide, Lewis AcidC5

This table summarizes common electrophilic substitution reactions on the thiazole ring.

The thiazole ring, particularly at the C2 position, is susceptible to nucleophilic attack due to its electron-deficient character. mdpi.comacs.org This reactivity is enhanced by quaternization of the ring nitrogen. acs.org While direct nucleophilic substitution is less common than for other aromatic systems, it can be facilitated by the presence of a good leaving group on the ring. nih.gov The order of susceptibility to nucleophilic attack is generally C2 > C5 > C4.

The nitrogen atom at the N3 position of the thiazole ring possesses a lone pair of electrons, making it basic and readily available for protonation. acs.org Conversely, the proton at the C2 position is the most acidic proton on the thiazole ring. This increased acidity allows for deprotonation by strong bases, such as organolithium compounds, to form a nucleophilic C2-lithiated thiazole. acs.org This intermediate can then react with various electrophiles.

The nitrogen atom at N3 can be alkylated, typically by reaction with alkyl halides, to form thiazolium salts. acs.orgresearchgate.net This process introduces a positive charge into the ring system, which is delocalized and stabilized by resonance. The formation of N-alkyl thiazolium salts is a key reaction, as these salts are precursors to N-heterocyclic carbenes and have applications as catalysts. researchgate.net For instance, the reaction of 2-amino-1,3-benzothiazole with α-iodoketones results in N-alkylation at the endocyclic nitrogen atom to form benzothiazolium iodides. beilstein-journals.org

Reactions Involving the (E)-Nitrovinyl Moiety

The (E)-nitrovinyl group is a potent electron-withdrawing moiety, which significantly influences the reactivity of the double bond. This makes the vinyl group highly susceptible to nucleophilic attack and a reactive component in cycloaddition reactions.

The electron-deficient nature of the nitrovinyl group makes it an excellent dienophile in Diels-Alder reactions. rsc.orgacs.org This [4+2] cycloaddition reaction is a powerful tool for the construction of six-membered rings with a high degree of stereocontrol. nih.gov In the context of (E)-2-Methyl-5-(2-nitrovinyl)thiazole, the nitrovinyl portion can react with a wide range of dienes.

Research has shown that 4-alkenyl-2-dialkylaminothiazoles can act as dienes in [4+2] cycloaddition reactions with nitroalkenes, leading to the formation of 2-amino-6-nitro-4,5,6,7-tetrahydrobenzothiazoles. nih.gov This highlights the utility of the nitroalkene as a dienophile in reactions involving thiazole derivatives. nih.gov The nitro group in the resulting cycloadduct is a versatile functional group that can be further transformed, for example, by reduction to an amino group. nih.gov

The Diels-Alder reaction of nitroalkenes can be catalyzed by both Lewis and Brønsted acids, which can enhance the rate and diastereoselectivity of the reaction. thieme-connect.com The periselectivity of the reaction, determining whether the nitroalkene acts as a dienophile or a heterodiene, can also be controlled, for instance by complexation with a Lewis acid. acs.org

Diene TypeReaction ConditionProduct Type
Acyclic DienesThermal or CatalyticSubstituted Cyclohexenes
Cyclic Dienes (e.g., Cyclopentadiene)Thermal or CatalyticBicyclic Nitro Compounds
4-AlkenylthiazolesThermalTetrahydrobenzothiazoles nih.gov

This table provides examples of Diels-Alder reactions involving nitroalkenes as dienophiles.

Potential for Michael Additions (Implicit from nitrovinyl structure)

The most significant aspect of the reactivity of this compound is its role as a potent Michael acceptor. The nitro group (NO₂) is one of the strongest electron-withdrawing groups, and its conjugation with the vinyl double bond renders the β-carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. This 1,4-conjugate addition is known as the Michael reaction. wikipedia.org

The general mechanism for the Michael addition to this compound involves the attack of a nucleophile on the β-carbon of the nitrovinyl moiety. This leads to the formation of a resonance-stabilized nitronate intermediate, which is subsequently protonated to yield the final adduct.

A variety of nucleophiles can be employed in Michael additions with nitroalkenes, including: wikipedia.orgrsc.org

Carbon nucleophiles: Enolates derived from ketones, esters, and malonates.

Heteroatom nucleophiles: Amines (aza-Michael addition), thiols (thia-Michael addition), and alcohols (oxa-Michael addition). wikipedia.org

The reaction is often catalyzed by a base, which serves to deprotonate the nucleophile, increasing its reactivity. Organocatalysts, particularly those based on cinchona alkaloids, have also been successfully employed to achieve asymmetric Michael additions to nitroolefins, yielding products with high enantioselectivity. nih.gov

While specific studies on this compound are not extensively documented in readily available literature, the reactivity can be inferred from studies on other nitrovinyl-substituted heterocycles, such as 3-(2-nitrovinyl)indoles. researchgate.net These compounds readily undergo Michael additions with various nucleophiles, highlighting the synthetic utility of the nitrovinyl group as a versatile functional handle for the introduction of diverse molecular fragments.

Table 1: Potential Michael Donors for Reaction with this compound

Nucleophile TypeExampleProduct Type
Carbon NucleophileDiethyl malonateDiethyl 2-(1-(2-methylthiazol-5-yl)-2-nitroethyl)malonate
Aza-Michael DonorPiperidine2-Methyl-5-(2-nitro-1-(piperidin-1-yl)ethyl)thiazole
Thia-Michael DonorThiophenol2-Methyl-5-(2-nitro-1-(phenylthio)ethyl)thiazole

Stereochemical Aspects of (E)-Configuration in Reactions

The (E)-configuration of the double bond in this compound plays a crucial role in determining the stereochemical outcome of its reactions, particularly in addition reactions across the double bond. The stereochemistry of the starting material directly influences the transition state geometry, which in turn dictates the stereochemistry of the product.

In the context of Michael additions, the (E)-geometry of the nitrovinyl acceptor influences the relative orientation of the reactants in the transition state. When a chiral catalyst or a chiral nucleophile is used, the (E)-configuration can lead to high levels of diastereoselectivity and enantioselectivity. The catalyst can create a chiral environment that favors one approach of the nucleophile to a specific face of the planar nitrovinyl group.

For instance, in organocatalyzed asymmetric Michael additions of N-heterocycles to nitroolefins, the stereochemical outcome is highly dependent on the catalyst and the geometry of the nitroalkene. nih.gov The formation of a specific diastereomer or enantiomer is often rationalized by considering the steric and electronic interactions in the transition state assembly.

Furthermore, the stereochemistry of the Michael adduct can be controlled to produce either syn or anti products, depending on the reaction conditions and the nature of the catalyst. The nitro-Mannich (aza-Henry) reaction, for example, which involves the addition of a nitroalkane to an imine, can be controlled to selectively form either the syn or anti β-nitroamine. nih.gov While this reaction is distinct from a direct Michael addition to a nitroalkene, the principles of stereocontrol are analogous.

In the absence of a chiral influence, the addition to the (E)-alkene will typically result in a racemic mixture of the product. However, the relative stereochemistry of the two newly formed chiral centers (in the case of a prochiral nucleophile) will be influenced by the steric demands of the thiazole ring and the nitro group.

It is important to note that while general principles of stereoselective reactions of nitroalkenes are well-established, specific and detailed experimental studies on the stereochemical outcomes of reactions involving this compound are not widely reported. researchgate.netmasterorganicchemistry.com Therefore, the discussion of stereochemical aspects relies on established principles from related systems. researchgate.netrsc.org

Despite a comprehensive search for spectroscopic data on "this compound," specific experimental values for its ¹H NMR, ¹³C NMR, Nuclear Overhauser Effect (NOE), Infrared (IR), and Fourier-Transform Raman (FT-Raman) spectroscopy could not be located in the public domain. General synthetic methods for similar thiazole derivatives are documented, but detailed characterization data for this particular compound remains elusive in the available scientific literature.

To provide a comprehensive and scientifically accurate article as requested, access to a publication that has synthesized and characterized this specific molecule is essential. Such a publication would typically be found in specialized chemical databases or peer-reviewed journals focusing on heterocyclic chemistry or synthetic organic chemistry.

Without access to this primary data, it is not possible to generate the detailed and authoritative article on the spectroscopic characterization and structural elucidation of this compound as outlined. The creation of data tables and in-depth analysis for each spectroscopic technique requires the actual experimental findings, which are not currently available through the conducted searches.

Therefore, the requested article cannot be generated at this time. Further investigation would require searching specialized chemical structure databases (e.g., SciFinder, Reaxys) or a direct literature search within specific journals known for publishing detailed characterization of novel compounds.

Spectroscopic Characterization and Structural Elucidation of E 2 Methyl 5 2 Nitrovinyl Thiazole

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For (E)-2-Methyl-5-(2-nitrovinyl)thiazole, electron impact (EI) mass spectrometry would be expected to yield a distinct molecular ion peak and a series of fragment ions that provide structural confirmation.

The molecular weight of this compound is 170.19 g/mol . The mass spectrum would prominently feature the molecular ion peak [M]⁺ at an m/z (mass-to-charge ratio) of 170. The fragmentation of this molecule is expected to proceed through several key pathways, primarily involving the cleavage of the nitrovinyl substituent and the thiazole (B1198619) ring.

Expected Fragmentation Pathways:

Loss of the Nitro Group: A common fragmentation pathway for nitro compounds is the loss of a nitro radical (•NO₂), which has a mass of 46 amu. This would result in a significant fragment ion at m/z 124.

Cleavage of the Vinyl Group: The bond between the thiazole ring and the vinyl group can cleave, leading to the formation of a 2-methyl-5-thiazolyl cation at m/z 98.

Fragmentation of the Thiazole Ring: The thiazole ring itself can undergo cleavage. Studies on similar 2-methylthiazole (B1294427) derivatives suggest characteristic fragmentation patterns for the heterocyclic core. nist.gov

Rearrangements: McLafferty-type rearrangements are also possible, though less common for this specific structure.

Interactive Data Table: Predicted Mass Spectrometry Fragments

m/z (Predicted)Proposed Fragment IonStructural Formula of Fragment
170Molecular Ion [M]⁺[C₆H₆N₂O₂S]⁺
124[M - NO₂]⁺[C₆H₆NS]⁺
98[2-Methylthiazole-5-yl]⁺[C₄H₄NS]⁺
71[C₃H₃S]⁺Thiazole ring fragment
58[C₂H₂NS]⁺Thiazole ring fragment

Note: The relative abundances of these peaks would depend on the specific conditions of the mass spectrometry experiment.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the molecule's chromophore—the part of the molecule responsible for the absorption.

The structure of this compound contains a highly conjugated system, comprising the thiazole ring and the 2-nitrovinyl group. This extended π-system is expected to result in strong absorption in the UV-Vis region. The electronic transitions are likely to be of the π → π* type, characteristic of conjugated systems. libretexts.orgyoutube.comyoutube.com The presence of the electron-withdrawing nitro group and the electron-rich thiazole ring creates a "push-pull" system, which typically leads to a bathochromic (red) shift, moving the absorption to longer wavelengths.

Based on data from similar conjugated nitroalkenes and thiazole derivatives, the λmax for this compound is predicted to be in the range of 300-400 nm. The exact position of the peak would be influenced by the solvent used, due to solvatochromic effects.

Interactive Data Table: Predicted UV-Vis Absorption Data

SolventPredicted λmax (nm)Type of Transition
Ethanol350 - 380π → π
Hexane340 - 370π → π
Acetonitrile345 - 375π → π*

Note: These are estimated values based on the analysis of similar chromophoric systems.

X-ray Crystallography for Solid-State Structure Determination

The "(E)" configuration of the double bond dictates that the nitro group and the thiazole ring are on opposite sides of the vinyl bridge. The thiazole ring itself is an aromatic, planar five-membered ring. The dihedral angle between the plane of the thiazole ring and the plane of the nitrovinyl group would be close to zero, further indicating a high degree of planarity.

Interactive Data Table: Predicted Key Structural Parameters

ParameterAtoms InvolvedPredicted Value
Bond LengthC=C (vinyl)~1.34 Å
Bond LengthC-N (vinyl-nitro)~1.47 Å
Bond LengthC-C (thiazole-vinyl)~1.45 Å
Bond AngleC-C=C (vinyl)~120°
Bond AngleO-N-O (nitro)~125°
Dihedral AngleThiazole ring - Vinyl group~0-10°

Note: These values are estimations based on crystallographic data of structurally similar compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for (E)-2-Methyl-5-(2-nitrovinyl)thiazole, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves a condensation reaction between 2-methylthiazole derivatives and nitroethylene precursors. For example, analogous nitrovinyl compounds (e.g., (E)-5-methoxy-3-(2-nitrovinyl)-1H-indole) are synthesized via refluxing nitromethane with aldehydes in the presence of ammonium acetate . Optimization may include solvent selection (e.g., nitromethane or ethanol), temperature control (reflux vs. microwave-assisted heating), and catalyst use (e.g., NH4_4OAc). Yield improvements are achievable by varying stoichiometric ratios or employing microwave irradiation for faster kinetics .

Q. How is the structural integrity and stereochemistry of this compound confirmed?

  • Answer : Structural validation requires a combination of spectroscopic techniques:

  • 1H/13C NMR : To confirm the presence of the nitrovinyl group (characteristic deshielded protons at δ 7.5–8.5 ppm) and thiazole ring protons.
  • IR Spectroscopy : Detection of NO2_2 stretching vibrations (~1520–1350 cm1^{-1}) and C=C bonds (~1620 cm1^{-1}).
  • X-ray Crystallography : Definitive proof of the (E)-configuration, as demonstrated in related nitrovinyl-thiophene structures .
  • Elemental Analysis : To verify purity (>95%) .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability?

  • Answer : Thiazole derivatives exhibit moderate polarity due to the aromatic ring and nitro group. Solubility can be enhanced using DMSO or ethanol. Stability studies should assess photodegradation (via UV exposure) and thermal decomposition (TGA/DSC). For example, nitrovinyl compounds are prone to light-induced isomerization; storage in amber vials under inert gas is recommended .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

  • Answer : Molecular docking (e.g., AutoDock Vina) can model interactions with target proteins (e.g., antimicrobial enzymes or cancer-related receptors). For instance, thiazole-triazole hybrids show binding affinities to bacterial DNA gyrase (ΔG = −8.2 kcal/mol) . Pharmacophore modeling identifies critical features like the nitrovinyl group’s electrophilicity and thiazole’s hydrogen-bonding capacity. MD simulations assess binding stability over time .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain variability) or compound purity. Mitigation strategies include:

  • Standardized Protocols : Use CLSI/MIC guidelines for antimicrobial assays.
  • Dose-Response Curves : Confirm activity trends across multiple concentrations.
  • Metabolite Profiling : Rule out degradation products via HPLC-MS.
  • Comparative Studies : Benchmark against known thiazole drugs (e.g., tiazofurin) .

Q. How can the nitrovinyl moiety be functionalized to enhance bioactivity or reduce toxicity?

  • Answer : Derivative synthesis via:

  • Nitro Reduction : Catalytic hydrogenation to amines for improved solubility.
  • Cross-Coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups.
  • Click Chemistry : Azide-alkyne cycloaddition for triazole appendages, as seen in thiazole-triazole hybrids with enhanced antifungal activity .

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